molecular formula C13H19NO2 B143362 M-(1-Ethylpropyl)phenyl methylcarbamate CAS No. 672-04-8

M-(1-Ethylpropyl)phenyl methylcarbamate

Cat. No. B143362
CAS RN: 672-04-8
M. Wt: 221.29 g/mol
InChI Key: SMSFWBAOKCZZBF-UHFFFAOYSA-N
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Description

M-(1-Ethylpropyl)phenyl methylcarbamate is a compound that is structurally related to various phenyl methylcarbamates, which are known for their biological activities, such as antileukemic, antimitotic, and anticancer properties. These compounds often contain a phenyl group attached to a carbamate moiety and can be modified to enhance their biological efficacy .

Synthesis Analysis

The synthesis of phenyl methylcarbamates can involve different starting materials and catalysts. For instance, methyl N-phenyl carbamate has been synthesized from aniline using methyl formate as a carbonylating agent, which offers a greener alternative to traditional methods . Another approach involves the reaction of phenylurea with methanol, where catalysts like methanol-pretreated PbO can significantly influence the conversion rates and selectivity . These methods highlight the versatility in synthesizing phenyl carbamate derivatives, which could be applied to the synthesis of M-(1-Ethylpropyl)phenyl methylcarbamate.

Molecular Structure Analysis

The molecular structure of phenyl methylcarbamates significantly affects their biological activity. For example, the presence of chiral centers and the configuration of isomers can lead to differences in potency in biological assays . Structural modifications, such as altering the carbamate group or the phenyl ring, can also impact the activity of these compounds . These findings suggest that the molecular structure of M-(1-Ethylpropyl)phenyl methylcarbamate would be crucial in determining its biological properties.

Chemical Reactions Analysis

Phenyl methylcarbamates can undergo various chemical reactions. Metabolism studies have shown that compounds like m-tert.-butylphenyl N-methylcarbamate are metabolized in organisms through hydroxylation and ester cleavage . Additionally, thermal decomposition of related compounds can lead to the formation of isocyanates and other by-products . These reactions are indicative of the potential transformations that M-(1-Ethylpropyl)phenyl methylcarbamate could undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl methylcarbamates are influenced by their molecular structures. For instance, the dielectric properties of polystyrene derivatives containing carbamate groups in the side chain have been studied, showing potential applications in electronics . The solubility, stability, and reactivity of these compounds are essential for their practical applications and could provide insights into the properties of M-(1-Ethylpropyl)phenyl methylcarbamate.

Scientific Research Applications

Microbial Metabolism in Soil

Research has explored the microbial metabolism of N-methylcarbamate insecticides, such as o-sec-butylphenyl N-methylcarbamate (BPMC), by fungi like Aspergillus niger. This study is significant for understanding the metabolic fate of M-(1-Ethylpropyl)phenyl methylcarbamate in soil environments (Suzuki & Takeda, 1976).

Insect Control in Agriculture

This compound has been evaluated for its effectiveness in controlling agricultural pests. For instance, studies have assessed its use for controlling the rice water weevil, showing its potential as an effective insecticide in agricultural settings (Bowling, 1976).

Toxicity Studies

The toxicity and anticholinesterase activity of various carbamate insecticides, including M-(1-Ethylpropyl)phenyl methylcarbamate, have been studied in different insect species. This research provides insights into the insecticidal mechanism and potential environmental impacts of these compounds (Respicio & Sherman, 1972).

Atmospheric Chemical Reactions

A study on the atmospheric chemical reaction mechanism and kinetics of M-(1-Ethylpropyl)phenyl methylcarbamate with OH radicals highlights its environmental implications. This research helps in understanding the persistence and breakdown of this chemical in the atmosphere (Zhang et al., 2012).

Pesticide Photodegradation

The photodegradation kinetics of similar carbamate pesticides in different media has been studied, providing a framework for understanding the environmental degradation of M-(1-Ethylpropyl)phenyl methylcarbamate (Sanz-Asensio et al., 1999).

Enzymatic Hydrolysis

Research on the enzymatic hydrolysis of N-methylcarbamate pesticides by specific bacteria strains offers insights into bioremediation strategies for environments contaminated with M-(1-Ethylpropyl)phenyl methylcarbamate (Mulbry & Eaton, 1991).

Mechanism of Action

Target of Action

The primary target of M-(1-Ethylpropyl)phenyl methylcarbamate is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine . It also has a role in neuronal apoptosis .

Mode of Action

M-(1-Ethylpropyl)phenyl methylcarbamate acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, it disrupts the normal function of the nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the action of acetylcholinesterase . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, or central nervous system. The downstream effects include overstimulation of the parasympathetic nervous system, leading to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis.

Result of Action

The result of the compound’s action is the overstimulation of the parasympathetic nervous system due to the accumulation of acetylcholine . This can lead to various symptoms, including muscle weakness, blurred vision, and excessive salivation. In severe cases, it can cause respiratory failure and death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of M-(1-Ethylpropyl)phenyl methylcarbamate. For instance, the compound’s effectiveness as an insecticide can be affected by soil type, temperature, and moisture . Additionally, precautions must be taken to prevent the compound from entering drains , indicating that its environmental stability and potential for bioaccumulation may be concerns.

Safety and Hazards

M-(1-Ethylpropyl)phenyl methylcarbamate is a cholinesterase inhibitor and is toxic if ingested or absorbed through the skin . It was formerly used as a soil insecticide .

properties

IUPAC Name

(3-pentan-3-ylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h6-10H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSFWBAOKCZZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=CC=C1)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042102
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M-(1-Ethylpropyl)phenyl methylcarbamate

CAS RN

672-04-8
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKB1UJJ0WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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